molecular formula C17H21N3O4S B5084998 2-methoxy-N-propyl-5-(pyridin-3-ylmethylsulfamoyl)benzamide

2-methoxy-N-propyl-5-(pyridin-3-ylmethylsulfamoyl)benzamide

Cat. No.: B5084998
M. Wt: 363.4 g/mol
InChI Key: CFODOJDDTHIYHG-UHFFFAOYSA-N
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Description

2-methoxy-N-propyl-5-(pyridin-3-ylmethylsulfamoyl)benzamide is an organic compound that belongs to the class of benzamides This compound is characterized by the presence of a methoxy group, a propyl group, and a pyridin-3-ylmethylsulfamoyl group attached to a benzamide core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methoxy-N-propyl-5-(pyridin-3-ylmethylsulfamoyl)benzamide typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes the following steps:

    Nitration: The nitration of a suitable benzene derivative to introduce a nitro group.

    Reduction: Reduction of the nitro group to an amine group.

    Acylation: Acylation of the amine group to form the benzamide core.

    Sulfonation: Introduction of the sulfonamide group through sulfonation reactions.

    Alkylation: Alkylation of the benzamide core with propyl and methoxy groups.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-methoxy-N-propyl-5-(pyridin-3-ylmethylsulfamoyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The nitro group can be reduced to an amine group.

    Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used under acidic conditions.

    Reduction: Reagents like hydrogen gas (H₂) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH₄) can be employed.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy group can yield a hydroxylated benzamide, while reduction of the nitro group can produce an aminated benzamide.

Scientific Research Applications

    Chemistry: It can serve as a building block for the synthesis of more complex molecules.

    Biology: It has been investigated for its potential as an enzyme inhibitor or receptor ligand.

    Medicine: Research has explored its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

    Industry: It can be used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-methoxy-N-propyl-5-(pyridin-3-ylmethylsulfamoyl)benzamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    N-(Pyridin-3-yl)benzamide derivatives: These compounds share a similar benzamide core and pyridine moiety.

    Methoxy-substituted benzamides: Compounds with methoxy groups attached to the benzamide core.

    Sulfonamide-containing benzamides: Benzamides with sulfonamide groups.

Uniqueness

2-methoxy-N-propyl-5-(pyridin-3-ylmethylsulfamoyl)benzamide is unique due to the specific combination of functional groups, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.

Properties

IUPAC Name

2-methoxy-N-propyl-5-(pyridin-3-ylmethylsulfamoyl)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21N3O4S/c1-3-8-19-17(21)15-10-14(6-7-16(15)24-2)25(22,23)20-12-13-5-4-9-18-11-13/h4-7,9-11,20H,3,8,12H2,1-2H3,(H,19,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CFODOJDDTHIYHG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNC(=O)C1=C(C=CC(=C1)S(=O)(=O)NCC2=CN=CC=C2)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21N3O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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